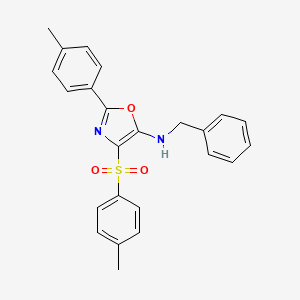

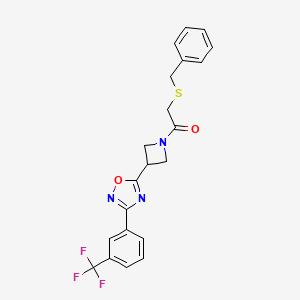

N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the specific reactions used to introduce each group. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

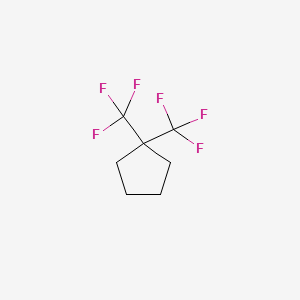

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a heterocyclic oxazole ring. The exact structure would depend on the positions of the various substituents on the oxazole ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the various substituents. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the oxazole ring might undergo reactions at the heteroatoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .Scientific Research Applications

Electrochemically Initiated Oxidative Amination

Electrochemically promoted coupling of benzoxazoles and amines leading to the formation of 2-aminobenzoxazoles showcases a significant methodological advancement. This process, utilizing catalytic quantities of a tetraalkylammonium halide redox catalyst, simplifies workup and reduces waste, presenting a cleaner alternative to traditional oxidative coupling methods (Gao et al., 2014).

Palladium-Catalyzed Amination Reactions

The use of nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions involving aryl chlorides, bromides, and iodides with various nitrogen-containing substrates highlights the versatility of palladium-catalyzed methodologies. These reactions provide a broad scope for the synthesis of benzophenone imines and primary amines, demonstrating the efficiency of palladium/imidazolium salt systems in facilitating complex organic transformations (Grasa et al., 2001).

Advanced Material Development

The synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy exemplifies the exploration of novel compounds for potential application in drug discovery and material science. This metal-free approach, characterized by a broad substrate scope and simple purification procedures, underscores the ongoing efforts to create compounds with specific biological or material properties (Mariappan et al., 2016).

Transparency and Water Absorption Improvement in Polymers

Incorporation of N-phenyl into poly(benzimidazole imide)s, leading to improved H2O-absorption and transparency, signifies the impact of molecular modifications on material properties. This research direction, which involves the synthesis of novel polymeric materials with enhanced heat resistance and optical properties, reflects the broader applicability of such compounds in developing advanced materials (Qian et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . They are part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Mode of Action

Similar compounds often work by interacting with specific enzymes or receptors in the body, altering their function and leading to changes in cellular processes .

Biochemical Pathways

Without specific information on “N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine”, it’s hard to say which biochemical pathways it might affect. Similar compounds have been found to affect various pathways involved in cell growth and proliferation .

Pharmacokinetics

Similar compounds often have good bioavailability and are metabolized by the liver .

Result of Action

Similar compounds often lead to cell death in cancerous cells .

Future Directions

properties

IUPAC Name |

N-benzyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-17-8-12-20(13-9-17)22-26-24(30(27,28)21-14-10-18(2)11-15-21)23(29-22)25-16-19-6-4-3-5-7-19/h3-15,25H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLPYVUOZDARQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2953138.png)

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2953144.png)

![2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2953148.png)

![N-(2,4-difluorophenyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2953151.png)

methanone](/img/structure/B2953157.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2953160.png)